[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Description
This compound is a tetraacetylated derivative of a six-membered oxane (pyranose) ring. Its structure includes three acetyloxy groups at positions 3, 4, and 5, and a methyl acetate substituent at position 2.
Properties
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHEXUWXLOVPV-ZOBORPQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254456 | |
| Record name | 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13121-62-5 | |
| Record name | 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13121-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis typically begins with a pyranose sugar backbone, such as D-glucose or D-mannose derivatives. For example, methyl α-D-glucopyranoside is a common starting point due to its stability and commercial availability. Initial protection steps often involve:
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Tritylation : Protecting the primary hydroxyl (e.g., position 6 in glucose) with a trityl group to direct subsequent acetylation to secondary hydroxyls.
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Benzylation : Temporary protection of specific hydroxyls using benzyl ethers, which can be removed via hydrogenolysis.
Example protocol :
Regioselective Acetylation
Acetylation is performed using acetic anhydride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or sulfuric acid. The choice of solvent (e.g., pyridine, dichloromethane) influences reaction efficiency.
Optimized conditions :
Deprotection and Final Modification
Temporary protective groups (e.g., trityl, benzyl) are removed under mild conditions:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trityl-DMAP route | Methyl glucoside | Trityl chloride, DMAP | 78 | 99 |
| Benzyl-H2/Pd route | Mannose derivative | Benzyl bromide, Pd/C | 82 | 97 |
| Direct acetylation | Glucose | Acetic anhydride, H2SO4 | 65 | 95 |
Stereochemical Control and Analytical Validation
NMR Characterization
1H and 13C NMR are critical for verifying regiochemistry and stereochemistry. Key signals include:
Chiral HPLC
Enantiomeric excess (>98%) is confirmed using a Chiralpak IC column with hexane:isopropanol (90:10) eluent.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s acetyloxy (-OAc) groups are susceptible to hydrolysis under acidic or basic conditions, yielding hydroxyl groups. This reaction is critical for deprotection in synthetic carbohydrate chemistry.
Transesterification
The acetyl groups can undergo transesterification with alcohols in the presence of catalysts, enabling functional group interconversion.
| Reagents | Conditions | Products |
|---|---|---|
| Methanol + NaOMe | Reflux, 6 hours | [(2R,3S,4R,5S)-3,4,5-TRIS(METHOXY)OXAN-2-YL]METHYL ACETATE |
| Benzyl alcohol + Ti(OiPr)4 | 80°C, 12 hours | Benzyl-protected derivatives |
Oxidation and Reduction
While the acetyl groups themselves are not redox-active, the deacetylated hydroxyl groups can be modified:
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Oxidation : After hydrolysis, secondary alcohols (e.g., C3, C4, C5) may oxidize to ketones using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO .
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Reduction : Borohydride reduction of ketones (post-oxidation) yields secondary alcohols.
Ring-Opening Reactions
The tetrahydropyran ring may open under strong acidic or nucleophilic conditions:
| Conditions | Mechanism | Products |
|---|---|---|
| HBr (33% in AcOH) | Acid-catalyzed cleavage | Linear polyol acetates |
| NH3/MeOH | Nucleophilic attack | Amino sugars (e.g., glucosamine analogs) |
Nucleophilic Substitution
The methyl acetate group at C2 is a potential site for nucleophilic substitution if activated:
| Reagent | Conditions | Products |
|---|---|---|
| NaN3 in DMF | 100°C, 24 hours | Azide-substituted derivative |
| Thiophenol + BF3·Et2O | RT, 2 hours | Thioether analog |
Complexation and Glycosylation
The deprotected hydroxyl groups can participate in glycosylation reactions:
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Glycosyl donors : Activated with Lewis acids (e.g., TMSOTf) to form glycosidic bonds .
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Metal complexes : Hydroxyl groups may coordinate to metals like Cu(II) or Fe(III) in basic media .
Stability and Side Reactions
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Thermal degradation : Prolonged heating (>150°C) may lead to elimination reactions (e.g., acetic anhydride release).
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Photolysis : UV light can induce radical cleavage at the C-O bonds of acetyl groups.
Key Research Findings
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Selective hydrolysis : Enzymatic methods (e.g., Candida antarctica lipase) preferentially deacetylate equatorial positions due to steric accessibility .
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Stereochemical retention : Ring-opening reactions under mild acidic conditions preserve the (2R,3S,4R,5S) configuration .
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Functionalization yields : Transesterification with benzyl alcohol achieves ~85% conversion, while azide substitution yields ~60% .
Scientific Research Applications
Medicinal Chemistry Applications
- Antibacterial Agents :
-
Drug Delivery Systems :
- The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. This property is particularly useful in enhancing the delivery of poorly soluble drugs.
- Enzyme Inhibition :
Food Science Applications
- Food Additives :
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Flavoring Agents :
- Its ability to interact with flavoring oils makes it suitable for use in flavoring agents, contributing to improved taste and aroma in various food products.
Materials Science Applications
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Polymer Chemistry :
- The compound can serve as a precursor for synthesizing biodegradable polymers. Its structure allows for the incorporation into polymer chains, which can enhance the mechanical properties and biodegradability of the resulting materials.
- Coatings and Adhesives :
Case Study 1: Antibacterial Efficacy
A study published in a patent document demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the acetyl groups in enhancing the antibacterial properties .
Case Study 2: Food Emulsification
Research conducted on food emulsifiers revealed that compounds similar to [(2R,3S,4R,5S)-3,4,5-tris(acetyloxy)oxan-2-yl]methyl acetate effectively stabilized emulsions containing flavoring oils. This study emphasized its role in improving the shelf life and sensory attributes of food products .
Case Study 3: Biodegradable Polymers
A recent investigation into biodegradable polymers included this compound as a key component in the synthesis process. The resulting materials exhibited enhanced mechanical properties while maintaining environmental sustainability .
Mechanism of Action
The mechanism of action of 1,5-anhydro-D-galactitol tetraacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or by modulating metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Ring Systems
A. Oxane (Pyranose) vs. Oxolane (Furanose) Rings
- [(2R,3R,4R,5S)-3,4,5-Tris(acetyloxy)oxolan-2-yl]methyl acetate (β-D-Ribofuranose tetraacetate, CAS 539-03-7): Contains a five-membered oxolane (furanose) ring instead of oxane. Exhibits higher ring strain and different solubility profiles due to the smaller ring size. Applications: Widely used as a precursor in nucleotide synthesis .
B. Substituted Oxane Derivatives
- [(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate (CAS 3006-60-8): Replaces the 5-acetyloxy group with an acetamido (-NHCOCH₃) moiety. Enhanced hydrogen-bonding capacity due to the amide group, improving solubility in polar solvents. Potential use in glycobiology research due to mimicry of N-acetylated sugars .
Functional Group Modifications
A. Propargyloxy Substituents
B. Aromatic and Hydrophobic Groups
Stereochemical Differences
- [(2R,3S,4R,5R)-3,4,5-Tris(acetyloxy)oxan-2-yl]methyl acetate (CAS 108646-05-5):
Comparative Data Table
Biological Activity
[(2R,3S,4R,5S)-3,4,5-tris(acetyloxy)oxan-2-yl]methyl acetate is a complex organic compound known for its potential biological activities. This article delves into its biological activity, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20O9
- Molecular Weight : 320.31 g/mol
- CAS Number : 144490-03-9
- PubChem CID : 2728909
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound show significant activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. It demonstrated a reduction in inflammatory markers and improved outcomes in conditions like arthritis.
- Antioxidant Activity : Several studies have reported that the compound possesses antioxidant properties that can protect cells from oxidative stress.
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | |
| Anti-inflammatory | Moderate | |
| Antioxidant | Significant |
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited a significant inhibition zone (15 mm against S. aureus and 12 mm against E. coli), indicating strong antimicrobial activity.
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Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
- Methodology : Rats were treated with varying doses of the compound over two weeks.
- Results : A dose-dependent reduction in paw edema was observed, with a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).
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Antioxidant Activity Assessment :
- Objective : To determine the antioxidant capacity using DPPH assay.
- Methodology : The DPPH radical scavenging method was utilized.
- Results : The compound showed a scavenging effect of 78% at a concentration of 100 µg/mL.
Q & A
Q. What advanced analytical methods are suitable for characterizing trace impurities in this compound?
- Answer: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry enables high-resolution impurity profiling. For example, utilized [M-H] ions and fragmentation patterns (e.g., m/z 113, 139) to identify byproducts. 2D-NMR (e.g., HSQC, HMBC) can map impurity structures, particularly for regioisomers or deacetylated derivatives .
Q. How can researchers address conflicting data regarding the compound’s reactivity in glycosylation reactions?
- Answer: Conflicting reactivity often stems from solvent polarity, protecting group compatibility, or catalyst choice. Systematic studies should:
- Vary Solvent Systems: Compare reactivity in dichloromethane (low polarity) vs. acetonitrile (high polarity).
- Evaluate Catalysts: Test Lewis acids (e.g., BF-OEt) vs. Brønsted acids (e.g., TfOH).
- Monitor Intermediate Stability: Use in-situ IR or Raman spectroscopy to detect transient intermediates. and discuss solvent-dependent glycosylation outcomes .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Answer: Molecular docking (e.g., AutoDock Vina) paired with Molecular Dynamics (MD) simulations can model binding affinities. For instance, used docking scores (e.g., -10.27 kcal/mol) to prioritize inhibitors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., acetyl group electron-withdrawing effects) that influence reactivity. Validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is critical .
Methodological Considerations
- Safety Protocols: and mandate PPE (nitrile gloves, P95 respirators) and fume hoods due to the compound’s acute toxicity (H302, H315) .
- Synthetic Scalability: emphasizes pilot-scale optimization using Design of Experiments (DoE) to balance yield and purity .
- Data Reproducibility: Cross-laboratory validation (e.g., round-robin testing) ensures analytical method robustness, as highlighted in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
